CCMI vs. PNU-120596: Divergent Efficacy in Schizophrenia-Like Cognitive and Molecular Deficits
In a rat model of schizophrenia (MK-801-induced deficits), CCMI demonstrated a distinct therapeutic profile compared to the type II PAM PNU-120596. CCMI and the antipsychotic clozapine restored deficits in spatial memory and normalized GAD1 (glutamate decarboxylase 1) expression, while PNU-120596 and the α7 agonist A-582941 were ineffective [1].
| Evidence Dimension | Restoration of MK-801-induced deficits |
|---|---|
| Target Compound Data | Restored spatial memory and GAD1 expression |
| Comparator Or Baseline | PNU-120596 (type II PAM): Ineffective |
| Quantified Difference | Qualitative difference in efficacy |
| Conditions | Male rat MK-801 model of schizophrenia |
Why This Matters
This demonstrates that CCMI's type I PAM mechanism confers distinct in vivo efficacy for specific schizophrenia-relevant endpoints where a type II PAM fails, making it the compound of choice for studies of GABAergic dysfunction.
- [1] Potasiewicz A, Nikiforuk A, Hołuj M, Popik P. α7 nicotinic receptor agonist and positive allosteric modulators differently improved schizophrenia-like cognitive deficits in male rats. Behav Brain Res. 2017;329:139-145. View Source
